PGE1 alcohol
Description
PGE1 alcohol, also known as Prostaglandin E1 alcohol, is a prostaglandin that may play an important role in affective disorders, with an excess being present in mania and a deficiency in depression . It contains 60 bonds in total, including 24 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ketone (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary .
Synthesis Analysis
The synthesis of prostaglandins, including PGE1, is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone guided by biocatalytic retrosynthesis .Molecular Structure Analysis
The molecular structure of PGE1 alcohol is characterized by a formula of C20H36O4 . It contains a total of 60 bonds, including 24 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ketone (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary .Chemical Reactions Analysis
Alcohols, including PGE1 alcohol, undergo various reactions mainly at the functional group. Two major types of reactions are dehydration and oxidation . Dehydration involves the removal of the OH group from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom in the same molecule . Oxidation of alcohols leads to the formation of carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group . The boiling points of alcohols increase as the number of carbon atoms increases . Hydrogen bonding occurs between molecules in which a hydrogen atom is attached to a strongly electronegative element: fluorine, oxygen, or nitrogen .Future Directions
PGE1 alcohol has been studied in various medical contexts. For instance, it has been suggested that nutritional approaches may be of value in both depression and alcoholism, given the role of PGE1 in these conditions . Furthermore, PGE1 has been used in the management of congenital diaphragmatic hernia, with current evidence suggesting promising results and opportunities for future investigations .
properties
IUPAC Name |
(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-18,20-22,24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCOGHTKXUQKW-KOAZGICHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234163 | |
Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PGE1 alcohol | |
CAS RN |
21562-57-2 | |
Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21562-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TR4161 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021562572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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